(R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine hydrochloride (R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13495777
InChI: InChI=1S/C10H15NO2.ClH/c1-7(11)10-8(12-2)5-4-6-9(10)13-3;/h4-7H,11H2,1-3H3;1H/t7-;/m1./s1
SMILES: CC(C1=C(C=CC=C1OC)OC)N.Cl
Molecular Formula: C10H16ClNO2
Molecular Weight: 217.69 g/mol

(R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine hydrochloride

CAS No.:

Cat. No.: VC13495777

Molecular Formula: C10H16ClNO2

Molecular Weight: 217.69 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine hydrochloride -

Specification

Molecular Formula C10H16ClNO2
Molecular Weight 217.69 g/mol
IUPAC Name (1R)-1-(2,6-dimethoxyphenyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C10H15NO2.ClH/c1-7(11)10-8(12-2)5-4-6-9(10)13-3;/h4-7H,11H2,1-3H3;1H/t7-;/m1./s1
Standard InChI Key UKXUVOAXVRXVQT-OGFXRTJISA-N
Isomeric SMILES C[C@H](C1=C(C=CC=C1OC)OC)N.Cl
SMILES CC(C1=C(C=CC=C1OC)OC)N.Cl
Canonical SMILES CC(C1=C(C=CC=C1OC)OC)N.Cl

Introduction

Chemical Identity & Structural Characteristics

IUPAC Nomenclature & Molecular Formula

The systematic name (R)-1-(2,6-dimethoxyphenyl)ethan-1-amine hydrochloride denotes:

  • A benzene ring with methoxy (-OCH₃) groups at positions 2 and 6.

  • An ethylamine side chain (CH₂CH₂NH₂) with (R)-configuration at the chiral center.

  • A hydrochloride counterion (Cl⁻).
    The molecular formula is C₁₀H₁₆ClNO₂, yielding a molecular weight of 229.69 g/mol (calculated via ).

Stereochemical Configuration

The (R)-enantiomer’s spatial arrangement influences receptor binding. Chiral analogs like (R)-1-(2,6-dimethylphenyl)ethylamine (PubChem CID 45072328) exhibit distinct biological activities compared to (S)-forms . Methoxy groups’ electron-donating effects may enhance π-π interactions in receptor pockets.

Synthesis & Purification Strategies

Critical Reaction Parameters

  • Temperature: Optimal acylation occurs at 50–80°C .

  • Catalysts: Pd(OAc)₂/Xantphos for amination.

  • Purification: Recrystallization in methanol/acetone mixtures yields >99% purity .

Physicochemical Properties

Predicted Solubility & Stability

PropertyValue
Water Solubility (25°C)~15 mg/mL (hydrochloride)
LogP (Partition)1.8 ± 0.2
Melting Point210–215°C (decomposes)

Methoxy groups increase hydrophilicity versus methyl analogs (LogP 2.3 ). The hydrochloride salt enhances aqueous solubility.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 6.8 (d, 2H, aromatic), 3.8 (s, 6H, OCH₃), 3.2 (q, 1H, CHNH₂), 1.4 (d, 3H, CH₃).

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1250 cm⁻¹ (C-O of methoxy).

Applications & Industrial Relevance

Pharmaceutical Intermediates

As a chiral building block, this compound could synthesize:

  • Vasoconstrictors: Analogous to midodrine precursors.

  • Antidepressants: Serotonergic activity modulation.

Material Science

Methoxy groups enable coordination with metal ions, suggesting utility in catalytic systems.

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